molecular formula C12H16O3 B1361284 4-Isobutoxy-3-methoxybenzaldehyde CAS No. 66488-79-7

4-Isobutoxy-3-methoxybenzaldehyde

Cat. No. B1361284
CAS RN: 66488-79-7
M. Wt: 208.25 g/mol
InChI Key: AIAGRBSXKXJZFB-UHFFFAOYSA-N
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Description

4-Isobutoxy-3-methoxybenzaldehyde is a chemical compound with the CAS Number: 66488-79-7. It has a molecular weight of 208.26 and its molecular formula is C12H16O3 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Isobutoxy-3-methoxybenzaldehyde is 1S/C12H16O3/c1-9(2)8-15-11-5-4-10(7-13)6-12(11)14-3/h4-7,9H,8H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

4-Isobutoxy-3-methoxybenzaldehyde is a liquid at room temperature . Its molecular weight is 208.26 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Isovanillin, chemically related to 4-Isobutoxy-3-methoxybenzaldehyde, is used as a medical intermediate in the food and pharmaceutical industries. Its synthesis methods have been a focus of research due to market demand (Huang Xiao-fen, 2015).
  • Spectroscopic and quantum chemical investigations of 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, were carried out using density functional theory (DFT) (A. Abbas, H. Gökce, S. Bahçelī, 2016).

Molecular Interactions and Applications

  • Intermolecular interactions and molecular docking studies of 4-methoxybenzaldehyde showed its potential inhibitory activity on Tyrosinase, an enzyme important in food coloration (H. Ghalla, Noureddine ISSAOUI, F. Bardak, A. Atac, 2018).
  • Vanillin, a related compound, has been studied for its synthesis methods due to its wide use in pharmaceutical, perfumery, and food flavoring industries (Tan Ju, Liao Xin, 2003).

Technological Applications

  • Electrochemical paired electrolysis has been used to synthesize 4-methoxybenzaldehyde, demonstrating a method of driving organic reaction chemistry under ambient conditions with electricity (Rebecca S. Sherbo et al., 2018).
  • Green synthesis methods have been developed for Schiff bases of vanillin, a compound closely related to 4-Isobutoxy-3-methoxybenzaldehyde, using HPLC and UV spectrophotometry for qualitative analysis (Sridevi Chigurupati et al., 2017).

Medical and Pharmacological Studies

  • Phenolic compounds derived from roots of Gastrodia elata, including a compound structurally similar to 4-Isobutoxy-3-methoxybenzaldehyde, have been studied for their anti-asthmatic activity (Young-Woon Jang, J. Lee, Chang Jong Kim, 2010).

properties

IUPAC Name

3-methoxy-4-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)8-15-11-5-4-10(7-13)6-12(11)14-3/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAGRBSXKXJZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350103
Record name 4-isobutoxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobutoxy-3-methoxybenzaldehyde

CAS RN

66488-79-7
Record name 4-isobutoxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66488-79-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 250 ml three necked flask, equipped with reflux condenser, mechanical stirrer, 30.4 g (200 mmol) of vanillin, 28 g (200 mmol) of dry K2CO3 and 150 ml of abs. dimethylformamide are placed in the flow of argon. The mixture is stirred for 20 min in argon condition, then 34.3 g (250 mmol) of isobutyl bromide is added. The mixture is refluxed with stirring in argon condition for 20 h at 90÷100° C., and concentrated in vacuum at 50÷80° C. to dryness. Then 200 ml of water is added to the residue, the mixture is extracted with (4×100 ml) of dichloromethane. The combined organic fraction is washed with 7% NaOH solution, dried over magnesium sulfate, filtered off, concentrated in vacuum at 50÷80° C. The residue (15 g of brown oil)-crude 4-(2-methylpropyloxy)-3-methoxybenzaldehyde is used on the next step without further purification.
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
34.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
three
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SE Qusheka - 2008 - core.ac.uk
This project was concerned with the evaluation of three potential synthetic routes for 3-tert-butyl-4-methoxybenzaldehyde, a useful fine chemical intermediate and ingredient in many …
Number of citations: 0 core.ac.uk

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